molecular formula C6H7NO3 B3421241 3-Acetyltetramic acid CAS No. 2113-93-1

3-Acetyltetramic acid

Cat. No.: B3421241
CAS No.: 2113-93-1
M. Wt: 141.12 g/mol
InChI Key: PHWJWQHPYLBZPF-UHFFFAOYSA-N
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Description

3-Acetyltetramic acid is a derivative of tetramic acid, characterized by the presence of an acetyl group at the third position of the pyrrolidine-2,4-dione ring. This compound is part of a broader class of bioactive natural products known for their diverse biological activities, including antibiotic, antiviral, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyltetramic acid typically involves the C-acylation of pyrrolidine-2,4-diones. One common method is the Lewis acid-mediated C-acylation, which uses aluminum chlorides as catalysts. This method requires harsh conditions, which can lead to the isomerization of stereogenic centers . Another approach involves the use of pyrones as precursors, where the pyrone is converted into the this compound through a series of reactions, including bromination and deprotonation .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyltetramic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 3-Acetyltetramic acid is unique due to its specific acetyl group at the third position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other tetramic acid derivatives and contributes to its specific applications and effects .

Properties

IUPAC Name

4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJWQHPYLBZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175364
Record name 3-Acetyltetramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113-93-1
Record name 3-Acetyltetramic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2113-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyltetramic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyltetramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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